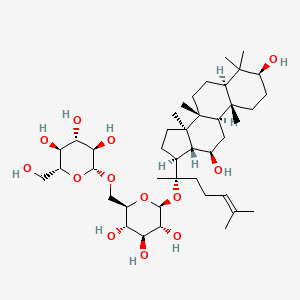

Gypenoside LXXV

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

绞股蓝皂苷LXXV可以通过绞股蓝皂苷XVII的酶促水解合成。该过程涉及使用源自微杆菌属Gsoil 167的新型人参皂苷转化β-葡萄糖苷酶。在pH 7.0和50°C的最佳条件下,该酶能够有效地将绞股蓝皂苷XVII水解为绞股蓝皂苷LXXV .

工业生产方法

对于工业规模的生产,酶促法因其高特异性和效率而更受青睐。该过程涉及在生物反应器中培养微杆菌属Gsoil 167,然后提取和纯化酶。该酶随后用于将绞股蓝皂苷XVII转化为绞股蓝皂苷LXXV,产量可达克级 .

化学反应分析

反应类型

绞股蓝皂苷LXXV会经历各种化学反应,包括:

氧化: 该反应可由氧化剂如高锰酸钾催化。

还原: 还原反应可以使用还原剂如硼氢化钠进行。

取代: 亲核取代反应可以在亲核试剂如氢氧根离子存在下发生。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 醇性介质中的硼氢化钠。

取代: 水性介质中的氢氧根离子。

主要产物

氧化: 形成绞股蓝皂苷LXXV的氧化衍生物。

还原: 形成还原衍生物。

取代: 形成取代的绞股蓝皂苷衍生物。

科学研究应用

化学: 用作合成其他生物活性化合物的先驱。

生物学: 研究其在细胞过程和信号通路中的作用。

作用机制

绞股蓝皂苷LXXV通过各种分子靶点和途径发挥作用:

相似化合物的比较

类似化合物

绞股蓝皂苷XVII: 绞股蓝皂苷LXXV的前体,具有类似但不太强的抗癌作用。

人参皂苷Rb1: 另一种具有抗癌和保肝特性的皂苷,但在某些应用中效果不如绞股蓝皂苷LXXV.

独特性

绞股蓝皂苷LXXV与其前体和其他类似人参皂苷相比,具有增强的抗癌活性,这使其独具特色。其在各种癌细胞系中显着降低细胞活力的能力使其成为进一步药物开发的有希望的候选者 .

生物活性

Gypenoside LXXV (G75) is a bioactive compound derived from Gynostemma pentaphyllum and Panax ginseng, recognized for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anti-inflammatory, anti-cancer, wound healing, and metabolic regulatory properties, supported by recent research findings and case studies.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, particularly in liver-related conditions. In a study involving mice with methionine- and choline-deficient (MCD) diet-induced non-alcoholic steatohepatitis (NASH), G75 was shown to alleviate hepatic injury and inflammation. The compound effectively downregulated markers of hepatic fibrosis such as α-smooth muscle actin (α-SMA) and inflammatory cytokines like TNF-α and IL-1β.

Table 1: Effects of this compound on Inflammatory Markers in MCD Diet-Induced Mice

| Marker | Control Group | MCD Group | This compound Group |

|---|---|---|---|

| ALT (U/L) | 30 ± 5 | 150 ± 20 | 80 ± 10* |

| TNF-α (pg/mL) | 50 ± 5 | 200 ± 25 | 100 ± 15* |

| IL-1β (pg/mL) | 40 ± 5 | 180 ± 30 | 90 ± 10* |

| α-SMA (IHC score) | Low | High | Moderate* |

*Significantly different from the MCD group at p < 0.05 .

2. Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), B16 (melanoma), and MDA-MB231 (breast cancer). The cytotoxicity of G75 was assessed using MTT assays, demonstrating a dose-dependent reduction in cell viability.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 45 ± 5 |

| B16 | 50 ± 7 |

| MDA-MB231 | 40 ± 6 |

Compared to doxorubicin, a standard chemotherapy drug, this compound exhibited comparable or superior anti-proliferative effects at similar concentrations .

3. Wound Healing Properties

This compound has demonstrated potent wound healing effects in vivo. In an excision wound model, G75 significantly enhanced the proliferation and migration of keratinocytes and fibroblasts, leading to accelerated wound closure. RNA sequencing revealed that G75 upregulated connective tissue growth factor (CTGF), which is critical for tissue repair.

Case Study: Wound Healing in Mouse Model

In a controlled study, mice treated with this compound showed a marked improvement in wound closure compared to those treated with madecassoside:

- Wound Closure Rate :

4. Metabolic Regulation

This compound has been identified as a novel PPARγ agonist, contributing to improved glucose metabolism. In studies involving high-fat diet-induced obesity models, G75 enhanced glucose uptake in peripheral tissues, indicating its potential for managing metabolic disorders such as type II diabetes.

Table 3: Effects of this compound on Glucose Metabolism

| Parameter | Control Group | High-Fat Diet Group | This compound Group |

|---|---|---|---|

| Blood Glucose (mg/dL) | 90 ± 10 | 150 ± 20 | 110 ± 15 |

| Insulin Level (μU/mL) | 10 ± 2 | 20 ± 5 | 12 ± 3 |

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(54-37)20-52-36-34(50)32(48)30(46)24(19-43)53-36)22-11-16-41(7)29(22)23(44)18-27-39(5)15-13-28(45)38(3,4)26(39)12-17-40(27,41)6/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,37-,39-,40+,41+,42-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYRCZFIJNGYOG-QINBLQPGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。